molecular formula C6H6OS4 B14439768 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one CAS No. 74962-30-4

6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one

Cat. No.: B14439768
CAS No.: 74962-30-4
M. Wt: 222.4 g/mol
InChI Key: PXNCTRSVBUZLSI-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one is a heterocyclic compound containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one typically involves the halogenation of thioethers. For example, the electrophilic halogenation of the ethylenic bridge in the compound can be achieved using reagents such as sulfuryl chloride (SO2Cl2), Selectfluor, or xenon difluoride (XeF2). These reactions yield various halogenated derivatives, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, such as monochloro, dichloro, and monofluoro derivatives .

Scientific Research Applications

6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one is unique due to its specific arrangement of sulfur atoms and its ability to form various halogenated derivatives.

Properties

IUPAC Name

6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS4/c7-6-10-4-5(11-6)9-3-1-2-8-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNCTRSVBUZLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(SC1)SC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353602
Record name ST50974614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74962-30-4
Record name 6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74962-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50974614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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